2-Methylthiophene-3-carbonyl chloride
Overview
Description
2-Methylthiophene-3-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiophene-3-carbonyl chloride can be synthesized through the chlorination of 2-methylthiophene-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are used under basic conditions.
Electrophilic Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated and Nitrated Thiophenes: Formed from electrophilic substitution reactions.
Scientific Research Applications
2-Methylthiophene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of drug candidates with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-methylthiophene-3-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form amides, esters, and other derivatives. The thiophene ring can also participate in various substitution reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
- 3-Methylthiophene-2-carbonyl chloride
- 2-Furoyl chloride
- 4-Methylthiophene-2-carbonyl chloride
Comparison: 2-Methylthiophene-3-carbonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the preparation of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-methylthiophene-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFSLZDAEPADKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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